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Compound of Interest

Compound Name: 1-Ethylpiperidin-3-amine

Cat. No.: B145787 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of N-ethyl-3-aminopiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction
N-ethyl-3-aminopiperidine, a substituted piperidine derivative, is a versatile bifunctional

molecule of significant interest in medicinal chemistry and synthetic organic chemistry. Its

structure incorporates both a secondary alicyclic amine and a primary amine, bestowing upon it

a unique combination of chemical reactivity and physical properties. This guide provides a

comprehensive overview of the core physicochemical properties of N-ethyl-3-aminopiperidine,

offering insights into its chemical identity, spectral characteristics, and practical considerations

for its handling and use in a laboratory setting. The information presented herein is intended to

be a valuable resource for researchers and professionals engaged in drug discovery and

development, where a thorough understanding of the properties of such building blocks is

paramount for the rational design and synthesis of new chemical entities.

Chemical Identity and Structure
A clear identification of N-ethyl-3-aminopiperidine is fundamental for its accurate use and

documentation in research and development.
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Synonyms: 3-Amino-1-ethylpiperidine, N-ethyl-3-aminopiperidine, 1-Ethyl-3-

piperidinamine[1]

CAS Number: 6789-94-2[2]

Molecular Formula: C7H16N2[3]

Chemical Structure

Figure 1. 2D Chemical Structure of N-ethyl-3-aminopiperidine.

Key Identifiers
Identifier Value Reference

IUPAC Name 1-ethylpiperidin-3-amine

CAS Number 6789-94-2 [2]

Molecular Formula C7H16N2 [3]

Molecular Weight 128.22 g/mol [3]

InChI
InChI=1S/C7H16N2/c1-2-9-5-

3-4-7(8)6-9/h7H,2-6,8H2,1H3
[3]

InChIKey
WAKUKXKZEXFXJP-

UHFFFAOYSA-N
[3]

SMILES CCN1CCCC(C1)N

Physicochemical Properties
The physicochemical properties of N-ethyl-3-aminopiperidine are crucial for predicting its

behavior in various chemical and biological systems, including its suitability as a reactant, its

absorption and distribution characteristics in biological assays, and the development of

appropriate formulation strategies.
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Summary of Physicochemical Data
Property Value Reference

Molecular Weight 128.22 g/mol [3]

Appearance Brown Thick Oily Compound [2]

Boiling Point 155.1°C at 760 mmHg [2]

Density Not specified

Flash Point Not specified

pKa
Not specified (estimation

required)

Solubility
Soluble in many organic

solvents

Detailed Properties
Boiling Point: The boiling point of N-ethyl-3-aminopiperidine is reported to be 155.1°C at

atmospheric pressure (760 mmHg)[2]. This relatively high boiling point is indicative of the

presence of intermolecular hydrogen bonding facilitated by the primary amine group.

Solubility: While quantitative solubility data is not readily available, N-ethyl-3-aminopiperidine is

expected to be soluble in a range of organic solvents. Its miscibility with water is likely, given

the presence of two amine functionalities capable of hydrogen bonding.

pKa: An experimental pKa value for N-ethyl-3-aminopiperidine is not available in the reviewed

literature. However, based on the pKa values of similar aliphatic amines, it is anticipated to

have two pKa values. The tertiary amine within the piperidine ring is expected to have a pKa

around 10-11, while the primary exocyclic amine is likely to have a slightly lower pKa, in the

range of 9-10. These values are crucial for understanding the ionization state of the molecule at

different pH values, which in turn influences its solubility, lipophilicity, and interaction with

biological targets.

Spectral Properties
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Spectroscopic data is essential for the structural confirmation and purity assessment of N-ethyl-

3-aminopiperidine. While full spectral data is not provided here, the expected characteristics

are discussed based on the molecular structure. Online databases indicate the availability of

spectral data for this compound[3].

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show

a complex pattern of signals. Key features would include a triplet for the methyl protons of

the ethyl group, a quartet for the methylene protons of the ethyl group, and a series of

multiplets for the piperidine ring protons. The protons on the carbon bearing the amino group

would appear as a distinct multiplet. The N-H protons of the primary amine would likely

appear as a broad singlet.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display

seven distinct signals corresponding to the seven carbon atoms in the molecule. The

chemical shifts of these signals would be characteristic of the aliphatic amine environment.

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by N-H stretching

vibrations in the region of 3300-3500 cm⁻¹ for the primary amine. C-H stretching vibrations

for the aliphatic parts of the molecule would be observed around 2800-3000 cm⁻¹. C-N

stretching vibrations are expected in the 1000-1200 cm⁻¹ region.

MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) at m/z

= 128. The fragmentation pattern would likely involve the loss of the ethyl group and

cleavage of the piperidine ring.

Synthesis and Reactivity
N-ethyl-3-aminopiperidine can be synthesized through various routes, often starting from

commercially available piperidine derivatives. A common approach involves the reductive

amination of N-ethyl-3-piperidone.

Representative Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of N-ethyl-3-

aminopiperidine.
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Synthesis of N-ethyl-3-aminopiperidine

N-ethyl-3-piperidone

Reductive Amination

Reacts with

Ammonia or Ammonium Salt
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Extraction

Distillation or Chromatography

N-ethyl-3-aminopiperidine

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of N-ethyl-3-aminopiperidine via reductive

amination.

Experimental Protocol: Synthesis via Reductive
Amination

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve N-ethyl-3-

piperidone in a suitable solvent such as methanol or ethanol.

Addition of Amine Source: Add an excess of an ammonia source, for example, ammonium

acetate or a solution of ammonia in methanol.
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Reduction: Cool the mixture in an ice bath and add a reducing agent, such as sodium

cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several

hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas

chromatography-mass spectrometry (GC-MS).

Work-up: Once the reaction is complete, quench the reaction by carefully adding an aqueous

acid solution (e.g., dilute HCl). Basify the mixture with a strong base (e.g., NaOH) to a pH >

12.

Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or

ethyl acetate.

Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄),

filter, and concentrate under reduced pressure. The crude product can be purified by

distillation under reduced pressure or by column chromatography.

Reactivity
N-ethyl-3-aminopiperidine exhibits the characteristic reactivity of both a secondary and a

primary amine. The primary amine group can undergo reactions such as acylation, alkylation,

and formation of imines. The secondary amine within the piperidine ring is also nucleophilic and

can participate in similar reactions, although its reactivity may be sterically hindered.

Safety and Handling
N-ethyl-3-aminopiperidine is a chemical that should be handled with appropriate safety

precautions in a laboratory setting.

Hazards: The safety data sheet for 1-ethylpiperidin-3-amine indicates that it is a chemical

to be handled with care[2]. Direct contact may cause irritation to the skin and eyes.

Inhalation of vapors may cause respiratory irritation.

First-Aid Measures:
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Skin Contact: In case of contact, immediately wash the affected area with plenty of soap

and water.

Eye Contact: If the substance gets into the eyes, rinse cautiously with water for several

minutes.

Inhalation: If inhaled, move the person to fresh air and seek medical attention if symptoms

persist.

Ingestion: If swallowed, rinse the mouth with water and seek immediate medical advice.

Handling and Storage: Store in a cool, dry, and well-ventilated area, away from incompatible

materials. Keep the container tightly closed. Use personal protective equipment (PPE),

including gloves, safety glasses, and a lab coat, when handling this compound. All work

should be conducted in a chemical fume hood.

Experimental Protocols
The following are generalized protocols for the determination of key physicochemical properties

of aliphatic amines like N-ethyl-3-aminopiperidine.

Protocol 1: Determination of pKa by Potentiometric
Titration
Potentiometric titration is a standard and accurate method for determining the dissociation

constants (pKa) of amines[4][5][6].
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pKa Determination by Potentiometric Titration

Prepare a dilute aqueous solution
of N-ethyl-3-aminopiperidine

Titrate with a standardized
acid solution (e.g., HCl)

Record pH after each
addition of titrant

Plot pH vs. volume of titrant

Determine equivalence points
and pKa values from the curve

Click to download full resolution via product page

Caption: Workflow for the determination of pKa by potentiometric titration.

Methodology:

Preparation: Accurately weigh a sample of N-ethyl-3-aminopiperidine and dissolve it in

deionized water to a known concentration (e.g., 0.01 M).

Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a

calibrated pH electrode.

Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small,

precise increments using a burette.
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Data Collection: Record the pH of the solution after each addition of the acid, allowing the

reading to stabilize.

Data Analysis: Plot the measured pH values against the volume of HCl added. The resulting

titration curve will show inflection points corresponding to the equivalence points. The pKa

values can be determined from the pH at the half-equivalence points.

Protocol 2: Determination of Aqueous Solubility (Shake-
Flask Method)
The shake-flask method is a reliable technique for determining the thermodynamic solubility of

a compound in a specific solvent.

Aqueous Solubility by Shake-Flask Method

Add excess N-ethyl-3-aminopiperidine
to a known volume of water

Shake the mixture at a constant
temperature until equilibrium is reached

Separate the saturated solution
from the excess solute (e.g., by centrifugation)

Determine the concentration of the
saturated solution by a suitable analytical method

Click to download full resolution via product page

Caption: Workflow for the determination of aqueous solubility using the shake-flask method.

Methodology:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b145787?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145787?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation: Add an excess amount of N-ethyl-3-aminopiperidine to a vial containing

a known volume of water.

Equilibration: Seal the vial and place it on a shaker or rotator in a constant temperature bath

for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

Phase Separation: After equilibration, allow the mixture to stand to let the undissolved amine

settle. Carefully withdraw a sample of the supernatant (the saturated aqueous solution). It is

often necessary to centrifuge or filter the sample to remove any suspended microdroplets.

Quantification: Determine the concentration of N-ethyl-3-aminopiperidine in the saturated

solution using a suitable analytical technique, such as gas chromatography (GC) with a

proper calibration curve.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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